

Comparative Guide: 3-O-Benzyl Estetrol 17-Acetate NMR Analysis

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Compound of Interest

Compound Name: 3-O-Benzyl Estetrol 17-Acetate

CAS No.: 690996-24-8

Cat. No.: B1146254

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Executive Summary

3-O-Benzyl Estetrol 17-Acetate is a dual-protected derivative of Estetrol (

-estratrien-3,15

,16

,17

-tetrol).[1][2] It serves as a pivotal checkpoint in the synthesis of high-purity Estetrol and next-generation contraceptive prodrugs.

This guide details the spectral "fingerprint" of the molecule, specifically highlighting the deshielding of H-17 (due to acetylation) and the aromatic/benzylic signals (due to 3-OH protection). These features allow for rapid differentiation from the 16-acetate regioisomer and the unacetylated precursor.

Part 1: Structural Context & Synthetic Relevance

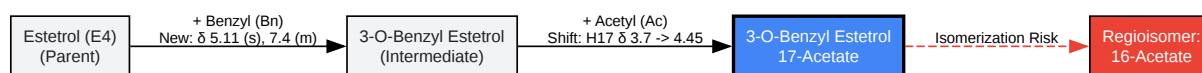
To interpret the NMR spectrum accurately, one must understand the molecule's assembly. The 3-O-Benzyl group protects the phenolic A-ring, while the 17-Acetate modifies the D-ring.

Key Structural Features for NMR Detection:

- A-Ring (Aromatic): 3-O-Benzyl ether linkage.
- D-Ring (Aliphatic): 17-Acetate ester (creates a diagnostic downfield shift).
- Stereochemistry: configuration (critical for coupling constants).

Figure 1: Synthetic Pathway & NMR Checkpoints

The following diagram illustrates the transformation and the specific NMR signals that appear/shift at each stage.



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Caption: Synthetic progression showing the additive spectral features. The H17 shift is the primary quality attribute (CQA) for the target.

Part 2: Comparative ^1H NMR Analysis

The ^1H NMR spectrum in Deuterated Chloroform (

) provides three distinct regions for analysis. The table below compares the Target molecule against the standard Estetrol precursor.

Solvent:

(Standard) | Frequency: 400 MHz (Recommended)

| Proton Assignment | Region (ppm) | Multiplicity (Hz) | Diagnostic Value | Comparison vs. Estetrol (E4) |
|-------------------|--------------|-------------------|------------------|---|
| H-17 () | 4.45 | d () | Primary ID | Downfield Shift: E4 H-17 appears at ~3.7 ppm. The acetate ester deshields this proton by ~0.75 ppm. |
| Benzyl () | 5.11 | s | Protection Check | New Signal: Absent in E4.[3] Confirms 3-OH protection. |
| Acetate () | 2.24 | s | Stoichiometry | New Signal: distinct singlet.[4] Integration must be 3H relative to H-18.[2] |
| H-18 () | 0.93 | s | Reference | Stable: Minimal shift from E4 (0.91 ppm). Used for integration calibration (3H). |
| Aromatic (Bn) | 7.30 - 7.50 | m | Benzyl Group | Overlap: Overlaps with E4 A-ring protons, creating a multiplet of 5H + 3H (E4 core). |
| H-15 / H-16 | 4.11 | m | D-Ring Core | Complex: These protons remain in the 3.5–4.2 range but |

change shape
due to
neighboring
acetylation.

Critical Analysis: The H-17 Doublet

The doublet at 4.45 ppm is the definitive proof of 17-acetylation.

- If the peak remains at 3.7 ppm, the reaction failed.
- If a new peak appears at ~5.2 ppm, you likely have the 16-acetate isomer (regioisomer impurity), as H-16 is typically further downfield when acetylated due to its position.

Part 3: Comparative ¹³C NMR Analysis

Carbon-13 NMR confirms the skeleton and the functional group modifications.

| Carbon Assignment | Chemical Shift (, ppm) | Comparison / Note |
|-------------------|-------------------------|--|
| C-17 (Ester C-O) | ~83.0 | Shifted downfield from ~80.0 (E4) due to esterification. |
| Acetate (C=O) | 171.2 | Diagnostic carbonyl peak. |
| Acetate () | 21.2 | Diagnostic methyl peak. |
| Benzyl () | 69.8 - 70.1 | Characteristic benzylic methylene. |
| Aromatic (Bn) | 127.0 - 128.5 | Additional aromatic signals not present in parent E4. |
| C-3 (A-Ring) | 156.8 | Ipsso-carbon attached to the Benzyl ether. |

Part 4: Experimental Protocol

To reproduce the spectral data cited above (specifically the resolution of H-17), follow this standardized protocol.

Sample Preparation

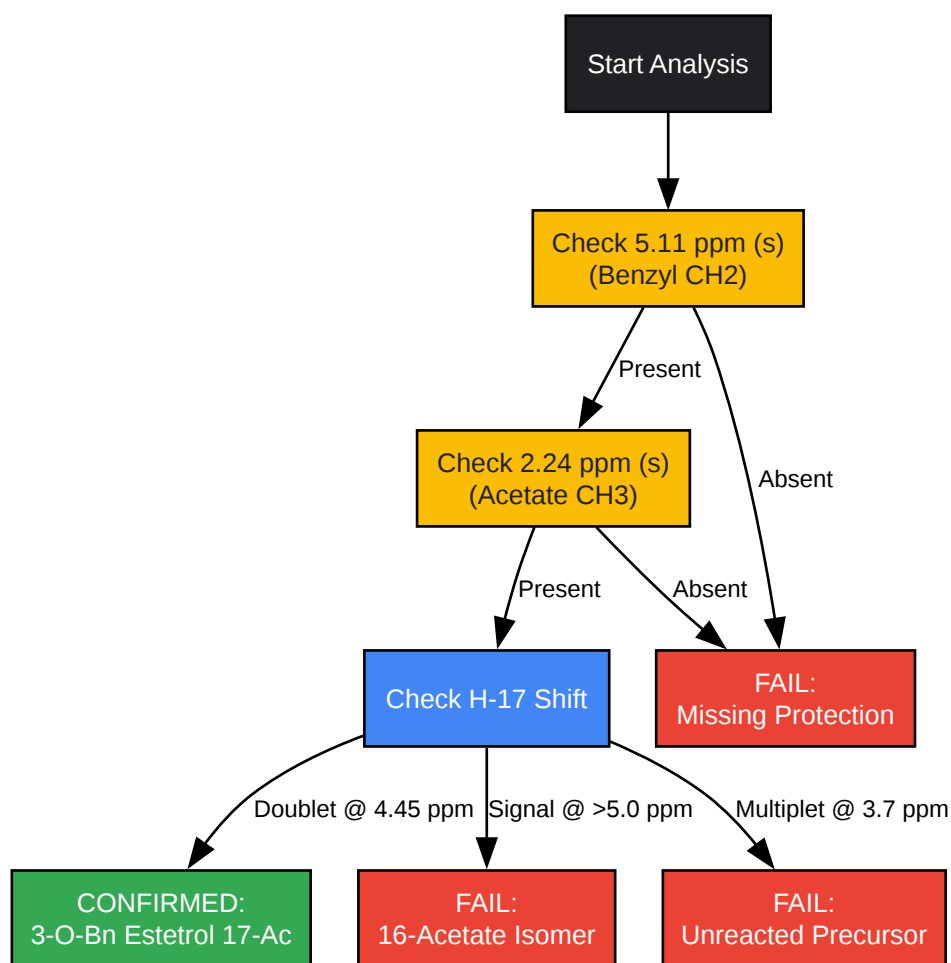
- Mass: Weigh 5–10 mg of the solid **3-O-Benzyl Estetrol 17-Acetate**.
- Solvent: Add 0.6 mL of (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
 - Note: Do not use DMSO-d6 unless solubility is an issue. DMSO can cause H-bonding shifts that obscure the specific H-17 doublet separation.
- Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual from synthesis).

Acquisition Parameters (400 MHz)

- Pulse Sequence: Standard 1H (zg30).
- Relaxation Delay (D1): 2.0 seconds (Ensures accurate integration of the Acetate methyl singlet).
- Scans (NS): 16 (Sufficient for >5 mg sample).
- Temperature: 298 K (25°C).

Part 5: Logic Flow for Peak Assignment

Use the following decision tree to validate your spectrum. This logic prevents misidentification of the 16-isomer.



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Caption: Decision tree for validating the regiochemistry of the acetate group.

References

- Patent EP1562976B1: Synthesis of estetrol via estrone derived steroids. (Describes "Compound VII" 17-Acetyl-3-benzyl estetrol with specific NMR shifts).
- US Patent 10,844,088: Process for the preparation of estetrol.
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